Oximidine I

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

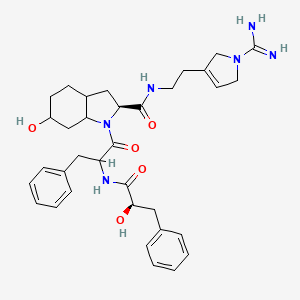

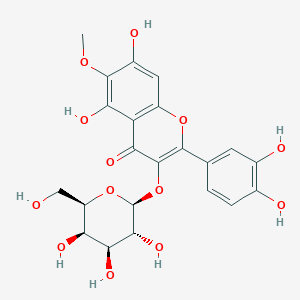

Oximidine I is a novel 12-membered macrolide containing an O-methyloxime moiety. It was isolated from the fermentation broth of Pseudomonas sp. Q52002. This compound exhibits significant antitumor activity, selectively inhibiting the growth of rat 3Y1 cells transformed with E1A, ras, or src oncogenes . The molecular formula of this compound is C23H24N2O7 .

準備方法

Synthetic Routes and Reaction Conditions: The total synthesis of Oximidine I involves several key steps. One approach includes the use of ring-closing metathesis (RCM) to construct the macrocyclic core. The synthesis begins with the preparation of a bis-diene substrate, which undergoes RCM to form the macrocyclic triene core. This is followed by stereoselective copper-mediated amidation of a (Z)-vinyl iodide to construct the enamide side chain .

Industrial Production Methods: Industrial production of this compound is still under research and development. The biosynthetic pathway involves bacterial trans-acyltransferase polyketide synthases (trans-AT PKSs), which are modular megaenzymes that assemble diverse bioactive natural products .

化学反応の分析

Types of Reactions: Oximidine I undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s highly unsaturated 12-membered macrolactone and (Z)-enamide side chain make it reactive under specific conditions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the double bonds in the macrolactone ring.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the oxime moiety to an amine.

Major Products: The major products formed from these reactions include epoxides from oxidation, amines from reduction, and azides from nucleophilic substitution .

科学的研究の応用

Oximidine I has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying macrolide synthesis and the reactivity of oxime moieties.

作用機序

Oximidine I exerts its effects by inhibiting vacuolar H±ATPases (V-ATPases), which are responsible for pH homeostasis in various intracellular organelles. This inhibition disrupts cellular processes, leading to cell cycle arrest and apoptosis in transformed cells . The molecular targets include the V-ATPase subunits, and the pathways involved are related to cellular pH regulation and apoptosis induction .

類似化合物との比較

Lobatamides: These compounds also target V-ATPases and share structural similarities with this compound.

Salicylihalamides: Another class of macrolides that inhibit V-ATPases and have similar biological activities.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of an O-methyloxime moiety. Its selective inhibition of transformed cells and potent antitumor activity at nanomolar concentrations set it apart from other similar compounds .

特性

分子式 |

C23H24N2O7 |

|---|---|

分子量 |

440.4 g/mol |

IUPAC名 |

(Z,4Z)-N-[(E)-3-[(4S,5R,6S,8R,9Z,11E)-5,17-dihydroxy-2-oxo-3,7-dioxatricyclo[11.4.0.06,8]heptadeca-1(13),9,11,14,16-pentaen-4-yl]prop-2-enyl]-4-methoxyiminobut-2-enamide |

InChI |

InChI=1S/C23H24N2O7/c1-30-25-14-6-12-19(27)24-13-5-11-17-21(28)22-18(31-22)10-3-2-7-15-8-4-9-16(26)20(15)23(29)32-17/h2-12,14,17-18,21-22,26,28H,13H2,1H3,(H,24,27)/b7-2+,10-3-,11-5+,12-6-,25-14-/t17-,18+,21+,22+/m0/s1 |

InChIキー |

MJQHXIHJXNEHLK-GGTJAALXSA-N |

異性体SMILES |

CO/N=C\C=C/C(=O)NC/C=C/[C@H]1[C@H]([C@H]2[C@H](O2)/C=C\C=C\C3=C(C(=CC=C3)O)C(=O)O1)O |

正規SMILES |

CON=CC=CC(=O)NCC=CC1C(C2C(O2)C=CC=CC3=C(C(=CC=C3)O)C(=O)O1)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-4-[(1-methyl-6-nitro-2-phenylpyrazolo[1,5-a]indol-1-ium-4-ylidene)methyl]aniline;trifluoromethanesulfonate](/img/structure/B10852418.png)

![1-Pyridin-2-yl-4-[2-(4-thiophen-2-yl-cyclohex-3-enyl)-ethyl]-piperazine](/img/structure/B10852439.png)

![N-{(R)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-3-phenyl-propyl}-succinamic acid](/img/structure/B10852455.png)

![(S)-3-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-4-phenyl-butyric acid](/img/structure/B10852457.png)

![1-[2-((S)-4-Phenyl-cyclohex-3-enyl)-ethyl]-4-pyridin-2-yl-piperazine](/img/structure/B10852469.png)

![4-[[(2R)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-3-phenylpropyl]amino]-4-oxobutanoic acid](/img/structure/B10852471.png)

![N-{(S)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-1-phenyl-ethyl}-succinamic acid](/img/structure/B10852478.png)

![[(E)-[(4aS,7aR)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]urea;hydrochloride](/img/structure/B10852491.png)

![4-(4-Dimethylaminobenzyliden)-1-methyl-6-nitro-2-phenyl-4H-p yrazolo[1,5-a]indolium trifluoromethanesulfonate](/img/structure/B10852495.png)

![2-[4-(3-piperidin-1-ylpropoxy)phenyl]-1-[(E)-4-[2-[4-(3-piperidin-1-ylpropoxy)phenyl]benzimidazol-1-yl]but-2-enyl]benzimidazole](/img/structure/B10852503.png)